
3-Methyl-2-(methylsulfanyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(methylsulfanyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)furan can be achieved through various methods. One common approach involves the reaction of 3-pentyn-2-ol with 5,5-diethoxy-2-methyl-3-(methylsulfanyl)furan under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylsulfanyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or sulfides.
Substitution: Substitution reactions involve replacing one of the substituents with another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-Methyl-2-(methylsulfanyl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of flavors and fragrances, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylsulfanyl)furan involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with specific proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A similar compound with a methyl group at the 2-position but lacking the methylsulfanyl group.
3-Methylfuran: Another related compound with a methyl group at the 3-position but without the methylsulfanyl substituent.
2,5-Dimethylfuran: Contains two methyl groups at the 2 and 5 positions, offering different chemical properties.
Uniqueness
3-Methyl-2-(methylsulfanyl)furan is unique due to the presence of both a methyl and a methylsulfanyl group. This combination imparts distinct chemical reactivity and potential applications that are not observed in its simpler analogs. The methylsulfanyl group, in particular, enhances its ability to participate in specific chemical reactions and interact with biological targets.
Properties
CAS No. |
143454-54-0 |
|---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanylfuran |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-7-6(5)8-2/h3-4H,1-2H3 |
InChI Key |
YOFXRCXTJBOCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


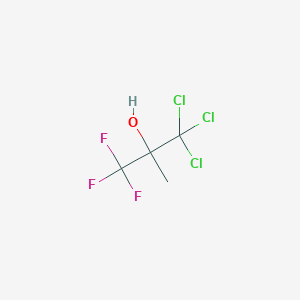
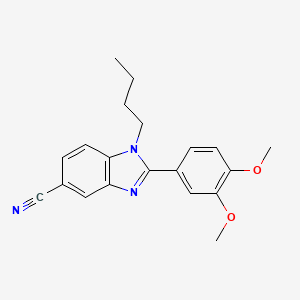
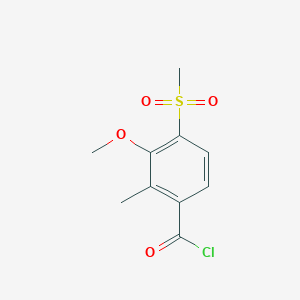

![4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde](/img/structure/B12548827.png)
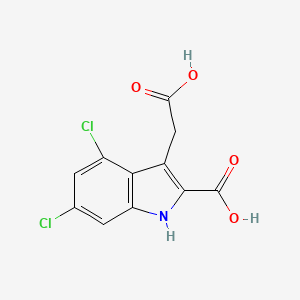
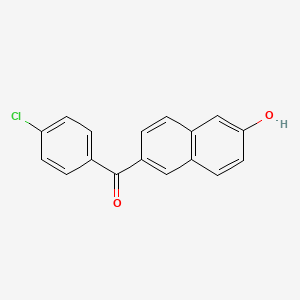
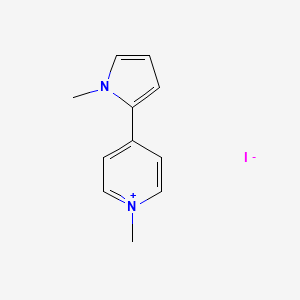

![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
![2-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B12548850.png)
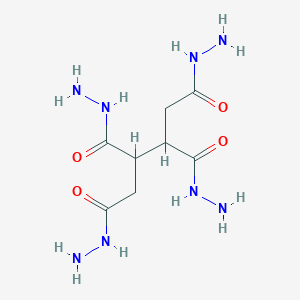
![Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]-](/img/structure/B12548853.png)

